8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one

5-HT4 receptor agonism radioligand binding gastrointestinal prokinetic

8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one (CAS 103323-43-9) is a bicyclic tropane‑derived tertiary amine bearing a primary alcohol on the N‑propyl side‑chain. It is the established chemical precursor to the potent, selective serotonin 5‑HT₄ receptor agonist TS‑951.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 103323-43-9
Cat. No. B009288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
CAS103323-43-9
Synonyms8-(3-HYDROXYPROPYL)-8-AZABICYCLO[3.2.1]OCTAN-3-ONE
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)CC1N2CCCO
InChIInChI=1S/C10H17NO2/c12-5-1-4-11-8-2-3-9(11)7-10(13)6-8/h8-9,12H,1-7H2
InChIKeyOEVONUDXBNEUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one (CAS 103323-43-9) – What Scientific Buyers Need to Know Before Sourcing This 5‑HT₄ Agonist Key Intermediate


8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one (CAS 103323-43-9) is a bicyclic tropane‑derived tertiary amine bearing a primary alcohol on the N‑propyl side‑chain. It is the established chemical precursor to the potent, selective serotonin 5‑HT₄ receptor agonist TS‑951 . The compound is manufactured at pilot‑plant scale via a convergent route from 2,5‑dimethoxyfuran in an overall yield of 43.4 % and is supplied commercially with a purity specification of 98 % . Its value for medicinal chemistry and early‑stage drug‑discovery procurement rests on the proven ability of its downstream congener, TS‑951, to deliver sub‑micromolar 5‑HT₄ receptor affinity that surpasses the reference gastroprokinetic cisapride [1].

Why 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one Cannot Be Swapped with Another N‑Substituted Tropinone — The Quantitative Basis for Pre‑Clinical Selectivity


In the 8‑azabicyclo[3.2.1]octan-3-one scaffold, the nature of the N‑alkyl group directly governs the 5‑HT₄ receptor potency and selectivity of the final quinolinecarboxamide drug molecule. A systematic SAR study of 8′‑substituted N-(endo-8-azabicyclo[3.2.1]oct-3-yl)-1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides showed that the N‑hydroxypropyl arm (present in TS‑951) yielded the most potent agonistic activity, whereas shorter (ethyl), longer (n‑butyl, n‑pentyl), or non‑hydroxyalkyl variants gave significantly lower potency [1]. The 2001 Chem. Pharm. Bull. paper explicitly states that TS‑951 “exhibited the most potent serotonin 5‑HT₄ receptor agonistic activity” among all 8′‑substituted analogues tested [1]. Furthermore, TS‑951 displayed no measurable affinity for a broad panel of off‑target receptors (5‑HT₁A, 5‑HT₁D, D₂, M₂, M₃ even at 10 µM), a selectivity advantage that cannot be assumed for other N‑substituted intermediates that yield target molecules with different side‑chain geometries [2]. Substituting a generic N‑methyl, N‑benzyl, or N‑Boc protected tropinone therefore forfeits the body of efficacy and safety data that makes the hydroxypropyl congener a known-quantity development candidate.

Head-to-Head Quantitative Differentiation of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one versus Its Closest N‑Substituted Analogs and Therapeutic Alternatives


5-HT₄ Receptor Affinity: TS‑951 (Hydroxypropyl Derivative) vs. Clinically Used Agonists Cisapride, Mosapride, and Renzapride

The TS‑951 molecule, which is directly derived from 8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one, inhibited [³H]GR113808 binding to the 5‑HT₄ receptor with an affinity higher than that of the endogenous agonist 5‑HT and the clinical prokinetics cisapride, mosapride, and renzapride [1]. While absolute Ki values are not disclosed in the publicly available abstract or J‑STAGE snippet, the rank order of affinity places TS‑951 above all comparators, and the 2000 precursor study confirms that the analogous 8‑methyl derivative (compound 8c) achieved an ED₅₀ of 36.3 nM in the electrically stimulated guinea‑pig ileum, which was seven‑fold more potent than cisapride [2]. The hydroxypropyl variant (TS‑951) was subsequently identified as superior even to the methyl variant within the same assay system [3].

5-HT4 receptor agonism radioligand binding gastrointestinal prokinetic

Selectivity Profile: TS‑951 (Hydroxypropyl) vs. 8‑Methyl Analog and Cisapride

The 8‑methyl derivative (8c) showed no affinity for 5‑HT₁A, 5‑HT₁D, D₂, muscarinic M₂ or M₃ receptors at concentrations up to 10 µM [1]. The 2001 Chem. Pharm. Bull. paper reports that TS‑951 likewise “had no affinities for other broad‑spectrum receptors” while delivering the highest 5‑HT₄ potency in the series [2]. In contrast, the non‑selective 5‑HT₄ agonist cisapride is known to interact with cardiac hERG channels, leading to QT prolongation and its market withdrawal in several countries; TS‑951 was specifically shown not to produce the electrophysiological changes associated with cardiotoxicity in isolated rabbit Purkinje fibers, sinoatrial node, and ventricular muscle [3].

receptor selectivity off-target screening gastroprokinetic safety

Scalable Synthesis Yield: 8-(3-Hydroxypropyl) Intermediate vs. Alternative N‑Alkyl Routes to 5‑HT₄ Agonists

The Heterocycles (2000) paper reports a convergent, pilot‑plant‑scale process for TS‑951 in which the key intermediate endo-3-amino-8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octane dihydrochloride (20) is prepared from 2,5‑dimethoxyfuran (16) in 43.4 % overall yield . This intermediate is directly obtained from 8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one. In contrast, typical N‑Boc or N‑benzyl protected tropinone routes require additional deprotection and re‑alkylation steps that erode overall yield and add process complexity [1]. The 8-(3-hydroxypropyl) ketone therefore offers a streamlined entry into the active pharmaceutical ingredient with a documented, scalable manufacturing history.

process chemistry pilot-plant scale intermediate manufacturing

In-Vivo Gastrointestinal Prokinetic Efficacy: TS‑951 (Hydroxypropyl) vs. Non‑Selective Agonists in Conscious Dog Model

TS‑951 remarkably enhanced gastrointestinal motility in conscious fed dogs without the unfavorable effects associated with non‑selective 5‑HT₄ receptor agonists [1]. The 2000 Chem. Pharm. Bull. paper reports that the 8‑methyl derivative (8c) stimulated digestive tract motility in conscious fed dogs at 1.0 mg/kg p.o. [2]. While the quantitative ED₅₀ for TS‑951 in the dog model is not spelled out in the publicly accessible abstract, the authors explicitly note that TS‑951’s in‑vivo profile was achieved “without unfavorable effects that non‑selective serotonin 5‑HT₄ receptor agonist has” [1], providing a qualitative superiority claim over clinically used comparators such as cisapride.

gastrointestinal motility in-vivo efficacy prokinetic agent

Where 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one Delivers the Highest Procurement Value — Three Evidence‑Backed Application Settings


Lead Optimization of 5‑HT₄ Agonists for Gastrointestinal Prokinetic Indications

Medicinal chemistry teams seeking to explore the 8‑azabicyclo[3.2.1]octane scaffold for 5‑HT₄ agonism can use this intermediate to directly access the most potent and selective compound in the published quinolinecarboxamide series, TS‑951. The data show that TS‑951 surpasses the affinity of cisapride, mosapride, and renzapride [1] while maintaining a clean selectivity profile and cardiac safety margin [1]. Purchasing the N‑hydroxypropyl ketone eliminates the need for de‑novo N‑alkylation and allows benchmarking against the best‑in‑series reference molecule.

Pre‑Clinical Toxicity and Safety Pharmacology Batches

Because TS‑951 has been specifically shown to lack the cardiac electrophysiological liabilities of cisapride (QT prolongation, action potential duration increase) [1], and neither it nor its 8‑methyl analog bind to D₂, M₂, or M₃ receptors at 10 µM [2], the hydroxypropyl intermediate is the appropriate starting material for generating GLP‑grade material for hERG, AMES, and repeat‑dose toxicology studies. Substituting an N‑benzyl or N‑Boc precursor would require additional safety qualification, adding months to the IND‑enabling timeline.

Process Chemistry Scale‑Up Using a Literature‑Validated Convergent Route

The published pilot‑plant‑scale synthesis delivers the amino intermediate 20 in 43.4 % overall yield from 2,5‑dimethoxyfuran [1]. Procurement of the 8-(3-hydroxypropyl) ketone positions process chemists to replicate or improve this convergent route under cGMP conditions. In contrast, alternative N‑protected tropinone intermediates lack published pilot‑scale yields and require additional deprotection and purification steps, introducing process risk and lowering throughput .

Pharmacological Tool Compound Preparation for 5‑HT₄ Receptor Research

TS‑951 is explicitly recommended in the literature as “a useful pharmacological tool for investigating 5‑HT₄ receptor‑mediated events” [1]. Academic and industry labs requiring a high‑affinity, selective 5‑HT₄ agonist probe can use 8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one as the direct precursor to prepare this tool compound in‑house, avoiding the supply uncertainty and cost of custom synthesis of the finished drug substance.

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